7-Chloroindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor molecule: 7-CI-indole is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science []. By introducing different functional groups at specific positions on the 7-CI-indole core, scientists can create new molecules with diverse properties.

Pharmaceutical development: Due to its structural similarity to biologically active molecules, 7-CI-indole is being explored for its potential therapeutic properties. Researchers are investigating whether it can be modified to target specific diseases [].

Organic electronics: The unique electronic properties of 7-CI-indole make it a candidate material for organic electronics applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) [].

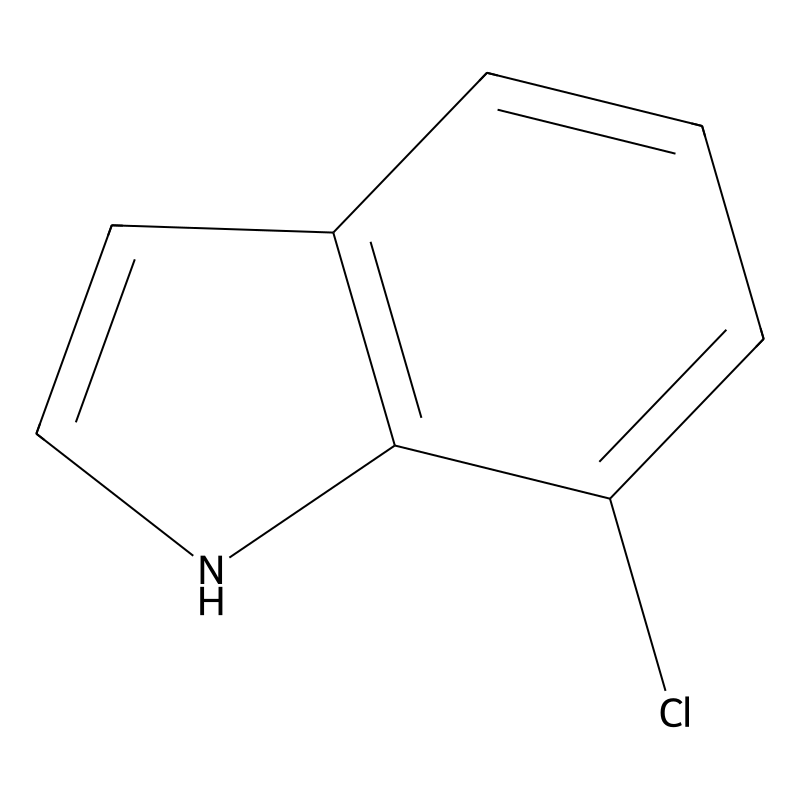

7-Chloroindole is an organic compound with the molecular formula and a molecular mass of 151.59 g/mol. It is a derivative of indole, characterized by the presence of a chlorine atom at the seventh position of the indole ring. The compound appears as a light yellow solid with a melting point ranging from 56 to 57 °C . Its structure can be represented by the InChI key WMYQAKANKREQLM-UHFFFAOYSA-N and the SMILES notation ClC1=CC=CC=2C=CNC12 .

- Electrophilic Substitution Reactions: The chlorine atom can be replaced by other electrophiles, making it a versatile intermediate in organic synthesis.

- Oxidation: It can be oxidized to form various derivatives, including 7-chloroindole-3-pyruvic acid, which is formed through enzymatic oxidation involving 7-chlorotryptophan oxidase .

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other nitrogen-containing compounds.

7-Chloroindole exhibits notable biological activity, particularly in pharmacology and biochemistry. It has been studied for its potential as:

- Antimicrobial Agent: Some studies suggest that 7-chloroindole derivatives may exhibit antibacterial properties.

- Neuroactive Compound: Its structural similarity to neurotransmitters allows it to interact with biological pathways related to serotonin and other neurotransmitters.

- Potential Anticancer Activity: Research indicates that certain indole derivatives, including 7-chloroindole, may have anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression .

Interaction studies of 7-chloroindole focus on its behavior with various biological targets:

- Receptor Binding Studies: Investigations into how 7-chloroindole interacts with serotonin receptors have been conducted, suggesting potential neuropharmacological applications.

- Enzyme Inhibition: Studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Several compounds are structurally similar to 7-chloroindole. Here are some notable examples:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Indole | Base structure without chlorine | Found naturally; serves as a building block |

| 5-Chloroindole | Chlorine at the fifth position | Different biological activity profile |

| 6-Chloroindole | Chlorine at the sixth position | Potentially different reactivity and stability |

| 7-Bromoindole | Bromine instead of chlorine | Different electrophilic properties |

Uniqueness of 7-Chloroindole

The unique feature of 7-chloroindole lies in its specific position of chlorination on the indole ring, which influences its reactivity and biological activity differently compared to its analogs. This positional specificity often results in distinct pharmacological properties that can be exploited for medicinal chemistry applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant